molecular formula C10H10O4 B6176803 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid CAS No. 106296-52-0

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid

Cat. No. B6176803
CAS RN: 106296-52-0
M. Wt: 194.2
InChI Key:
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Description

2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid (DMDC) is a four-carbon dicarboxylic acid derived from dimethyl dioxaindane. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. DMDC is a versatile molecule with potential applications in a variety of scientific fields, including synthetic chemistry, biochemistry, and drug discovery.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid is not fully understood. However, it is known to act as an electrophile, reacting with nucleophiles such as amines and thiols. It is also known to undergo oxidation and reduction reactions, and to form complexes with transition metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid are not fully understood. However, it has been reported to have antifungal and antibacterial activity, as well as antiviral activity against HIV. It has also been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid is a versatile molecule with a variety of potential applications in scientific research. Its low cost and ease of synthesis make it a useful tool for laboratory experiments. However, it is not as widely used as other dicarboxylic acids, and its mechanism of action is not fully understood.

Future Directions

The potential applications of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid are still being explored. Possible future directions include the development of new synthetic methods for the production of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid and its derivatives, the exploration of its biochemical and physiological effects, and the development of new pharmaceuticals and agrochemicals using 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid as a building block. Additionally, further research into the mechanism of action of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid could lead to new insights into its potential applications.

Synthesis Methods

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the hydrolysis of dimethyl dioxaindane. The most common method is the Grignard reaction, which involves the reaction of dimethyl dioxaindane with an alkyl halide in the presence of a base such as magnesium or zinc. The reaction produces a 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid ester, which can then be hydrolyzed to produce the desired product.

Scientific Research Applications

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid has been used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid has been used in the synthesis of metal complexes, particularly those containing transition metals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "4-chlorobutyric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sodium borohydride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethyl-1,3-propanediol to 2,2-dimethyl-1,3-dioxolane", "2,2-dimethyl-1,3-propanediol is reacted with acetic anhydride and a catalytic amount of sulfuric acid to form 2,2-dimethyl-1,3-dioxolane.", "Step 2: Conversion of 2,2-dimethyl-1,3-dioxolane to 2,2-dimethyl-1,3-dioxaindane", "2,2-dimethyl-1,3-dioxolane is reacted with hydrogen peroxide in the presence of sodium acetate to form 2,2-dimethyl-1,3-dioxaindane.", "Step 3: Conversion of 2,2-dimethyl-1,3-dioxaindane to 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid", "2,2-dimethyl-1,3-dioxaindane is reacted with 4-chlorobutyric acid in the presence of sodium hydroxide and sodium bicarbonate to form 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid.", "Step 4: Reduction of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid to 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid methyl ester", "2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid is reduced to its methyl ester using sodium borohydride in methanol.", "Step 5: Hydrolysis of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid methyl ester to 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid", "2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid methyl ester is hydrolyzed to 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid using sodium hydroxide in water." ] }

CAS RN

106296-52-0

Product Name

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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